molecular formula C7H3ClF3NO3 B1402239 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene CAS No. 1404193-51-6

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene

Cat. No. B1402239
M. Wt: 241.55 g/mol
InChI Key: AUWBFLUCHHPUSC-UHFFFAOYSA-N
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Description

The compound “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound. However, it appears to be related to the compound “2-Chloro-1-[chloro(difluoro)methoxy]-1,1-difluoroethane” which has a molecular formula of C3H2Cl2F4O and an average mass of 200.947 Da1.



Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene” are not readily available. However, related compounds such as “2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane” have been synthesized and studied2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene”, specific structural data is not available. However, the related compound “2-Chloro-1-[chloro(difluoro)methoxy]-1,1-difluoroethane” has a molecular formula of C3H2Cl2F4O and an average mass of 200.947 Da1.



Chemical Reactions Analysis

The chemical reactions involving “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene” are not readily available. However, aromatic compounds like this often undergo electrophilic aromatic substitution reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, boiling point, and more. For “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene”, this information is not readily available. However, the related compound “2-Chloro-1-[chloro(difluoro)methoxy]-1,1-difluoroethane” has a molecular formula of C3H2Cl2F4O and an average mass of 200.947 Da1.


Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene”, this information is not readily available. However, related compounds like “2-Chloro-1-[chloro(difluoro)methoxy]-1,1-difluoroethane” have been studied4.


Future Directions

The future directions for the study of “2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene” could involve further investigation into its synthesis, properties, and potential applications. As our understanding of organic chemistry continues to grow, new methods for synthesizing and studying complex molecules like this one will likely be developed. However, specific future directions for this compound are not readily available in the literature.


properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-4(9)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBFLUCHHPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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